![molecular formula C13H10BrClOZn B14900611 2-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900611.png)
2-[(3'-Chlorophenoxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3’-Chlorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the chlorophenoxy group enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3’-Chlorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(3’-Chlorophenoxy)methyl]bromobenzene with zinc dust in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the preparation of this compound follows similar principles but with optimized conditions for large-scale production. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(3’-Chlorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Coupling Reactions: It is extensively used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols and other derivatives.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, are used to deprotonate the organozinc reagent and enhance its nucleophilicity.
Major Products Formed
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Alcohols: Formed in addition reactions with carbonyl compounds.
Substituted Aromatics: Formed in nucleophilic substitution reactions.
Scientific Research Applications
2-[(3’-Chlorophenoxy)methyl]phenylzinc bromide is utilized in various scientific research fields:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential in drug development and synthesis of active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3’-Chlorophenoxy)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or other transition metals, facilitating the formation of carbon-carbon bonds. The presence of the chlorophenoxy group enhances the stability and reactivity of the organozinc species, making it a valuable reagent in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the chlorophenoxy group, resulting in different reactivity and selectivity.
Benzylzinc Bromide: Contains a benzyl group instead of the chlorophenoxy group, leading to variations in its chemical behavior.
tert-Butylzinc Bromide: Contains a tert-butyl group, which affects its steric and electronic properties.
Uniqueness
2-[(3’-Chlorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the chlorophenoxy group, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent for specific applications where other organozinc reagents may not be as effective .
Properties
Molecular Formula |
C13H10BrClOZn |
|---|---|
Molecular Weight |
363.0 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-3-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10ClO.BrH.Zn/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h1-5,7-9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
QPXDWXQEUSMURP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)COC2=CC(=CC=C2)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 4-methyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14900573.png)
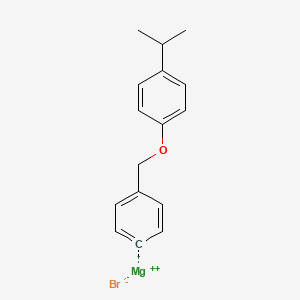
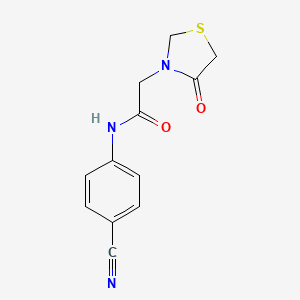
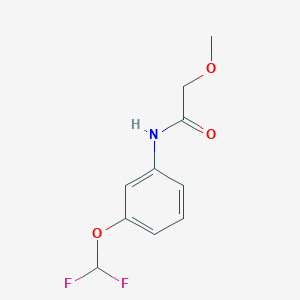
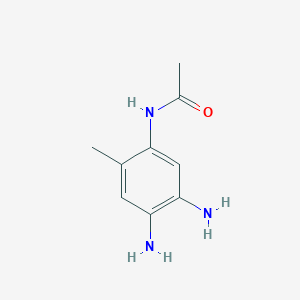

![5-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14900618.png)

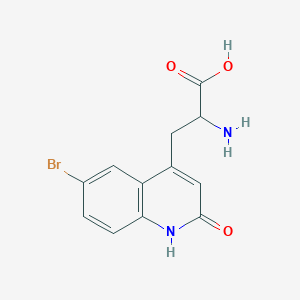

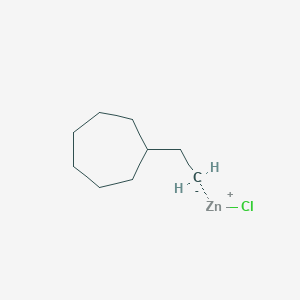
![tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14900641.png)
